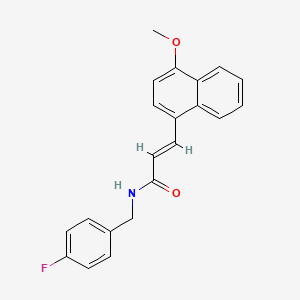

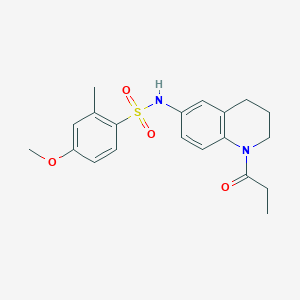

![molecular formula C24H22N4O4S B2919618 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397289-66-6](/img/structure/B2919618.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is known for its unique properties, which make it an ideal candidate for use in different scientific studies.

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are crucial components in a variety of functional molecules used in everyday applications. The compound can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are integral to the development of pharmaceuticals, agrochemicals, and organic materials .

Anticancer Activity

The benzimidazole moiety of the compound has been linked to tumor inhibitory activity. It can be used to design therapeutic active Pd(II) complexes that exhibit significant antiproliferative potency against various carcinoma cell lines, such as MCF7 and A549. These complexes can induce apoptosis and have potential as anticancer drugs .

Angiogenesis Inhibition

The compound’s derivatives can inhibit angiogenesis, which is the formation of new blood vessels. This property is particularly useful in cancer treatment, as it can prevent tumors from obtaining the blood supply needed for their growth .

DNA Interaction

Research suggests that the compound can bind to DNA, affecting its structure and function. This interaction can lead to the induction of apoptosis in cancer cells, making it a valuable tool for cancer therapy .

Apoptosis Induction

The compound has been shown to promote apoptosis, a programmed cell death process, which is a desirable effect in cancer treatment. By inducing apoptosis, the compound can effectively reduce the proliferation of cancer cells .

Drug Development

Due to its structural characteristics and biological activity, the compound serves as a promising candidate for the development of new drugs. Its ability to interact with various biological targets makes it a versatile molecule for pharmaceutical research .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c29-24(18-7-11-20(12-8-18)33(30,31)28-13-15-32-16-14-28)25-19-9-5-17(6-10-19)23-26-21-3-1-2-4-22(21)27-23/h1-12H,13-16H2,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQGONSOPQHZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

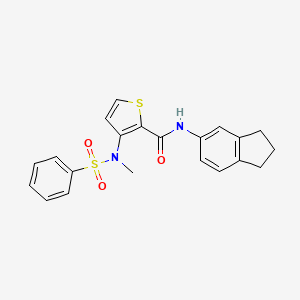

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

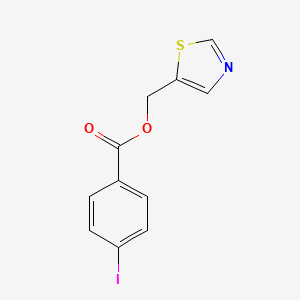

![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)

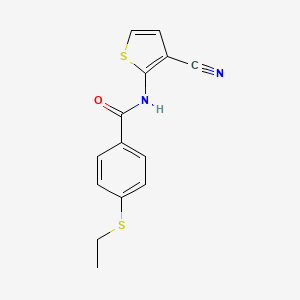

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)